

Aqueous Photolysis of cis-Pinonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-Pinonic acid*

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This technical guide provides an in-depth analysis of the aqueous photolysis of **cis-pinonic acid**, a key oxidation product of α -pinene, a prevalent biogenic volatile organic compound. Understanding the atmospheric fate of **cis-pinonic acid** is crucial for accurately modeling secondary organic aerosol (SOA) formation and its impact on climate and air quality. This document summarizes the quantitative data, details experimental protocols for its study, and visualizes the key reaction pathways and experimental workflows.

Quantitative Data Summary

The direct aqueous photolysis of **cis-pinonic acid** (PA) when exposed to 280–400 nm radiation has been quantified, with key parameters presented below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Parameter	Value	Phase	Wavelength Range	Reference
Molar Extinction Coefficients	See Supporting Information in Lignell et al., 2013	Aqueous	234–330 nm	[1]
Photolysis Quantum Yield (Φ)	0.5 ± 0.3	Aqueous	280–400 nm (effective average)	[1][2][3][5][6]
Photolysis Quantum Yield (Φ) of PA Methyl Ester	0.53 ± 0.06	Gas	Not Specified	[1][2][3][5][6]

Photolysis Products

The aqueous photolysis of **cis-pinonic acid** proceeds primarily through two competing photochemical pathways: Norrish type I and Norrish type II reactions.[2][5]

Major Product: Norrish Type II Isomerization

The predominant reaction pathway is a Norrish type II isomerization, which involves the intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the opening of the cyclobutane ring.[1][2][3][4][5] This process results in the formation of a single major product.

- 3-isopropenyl-6-oxoheptanoic acid (also known as limononic acid)[1][2][3][4][5]

Minor Products: Norrish Type I Splitting

Several minor products are also formed through a Norrish type I cleavage of the bond between the carbonyl group and the cyclobutane ring.[1][2][3][4][5] The resulting radicals can undergo further reactions to form a variety of smaller, oxygenated compounds. The identified chemical formulas of these minor products are listed below.

Chemical Formula	Proposed Formation Pathway
C ₁₀ H ₁₆ O ₃	Norrish Type II Isomer (Major Product)
C ₈ H ₁₄ O ₂	Norrish Type I
C ₆ H ₁₀ O ₂	Norrish Type I
C ₁₀ H ₁₄ O ₂	Further photolysis product
C ₉ H ₁₆ O ₂	Norrish Type I
C ₈ H ₁₂ O ₄	Norrish Type I
C ₈ H ₁₄ O ₄	Norrish Type I
C ₈ H ₁₂ O ₃	Norrish Type I / Norrish Type II

Experimental Protocols

The following sections detail the methodologies employed in the investigation of **cis-pinonic acid**'s aqueous photolysis.

Photolysis and Quantum Yield Determination

The quantum yield of **cis-pinonic acid** photolysis was determined by monitoring the decay of its characteristic $\pi^* \leftarrow n$ carbonyl band using UV-vis spectroscopy.^[1]

- Sample Preparation: An 18 mM solution of **cis-pinonic acid** (Sigma-Aldrich, 98%) was prepared in HPLC grade water.^[1]
- Light Source: A 150 W xenon UV lamp housed in an air-cooled unit was used as the radiation source.^[1]
- Actinometry: The photolysis quantum yield was determined relative to an azoxybenzene actinometer.^[1] A 0.2 mM azoxybenzene solution in 6.0 mM KOH in ethanol was photolyzed under identical conditions.^[1]
- Experimental Setup: The sample was held in a cuvette and exposed to room air during photolysis.^[1]

Product Identification and Analysis

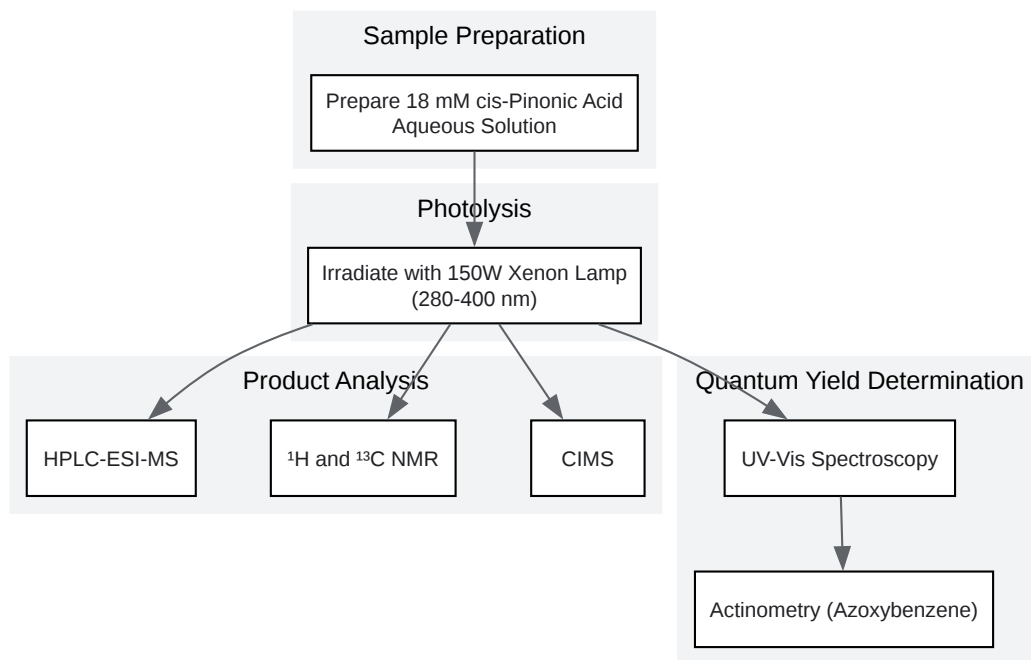
A suite of analytical techniques was employed to separate and identify the photolysis products.

- High-Performance Liquid Chromatography–Electrospray Ionization–Mass Spectrometry (HPLC–ESI–MS): This technique was used for the separation and mass spectrometric analysis of the photolysis products. An 8 mL solution of 10 mM **cis-pinonic acid** in water was photolyzed for 60 minutes and then concentrated to 4 mL by evaporation before analysis.^[1] HPLC allows for the efficient separation of products based on their polarity, enabling the isolation of fractions for further analysis.^[1]
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR analyses were used to confirm the structure of the major photolysis product, 3-isopropenyl-6-oxoheptanoic acid.^{[1][2][3][4][5]}
- Chemical Ionization Mass Spectrometry (CIMS): CIMS was also used to confirm the identity of the major product.^{[1][2][3][4][5]}

Visualizations

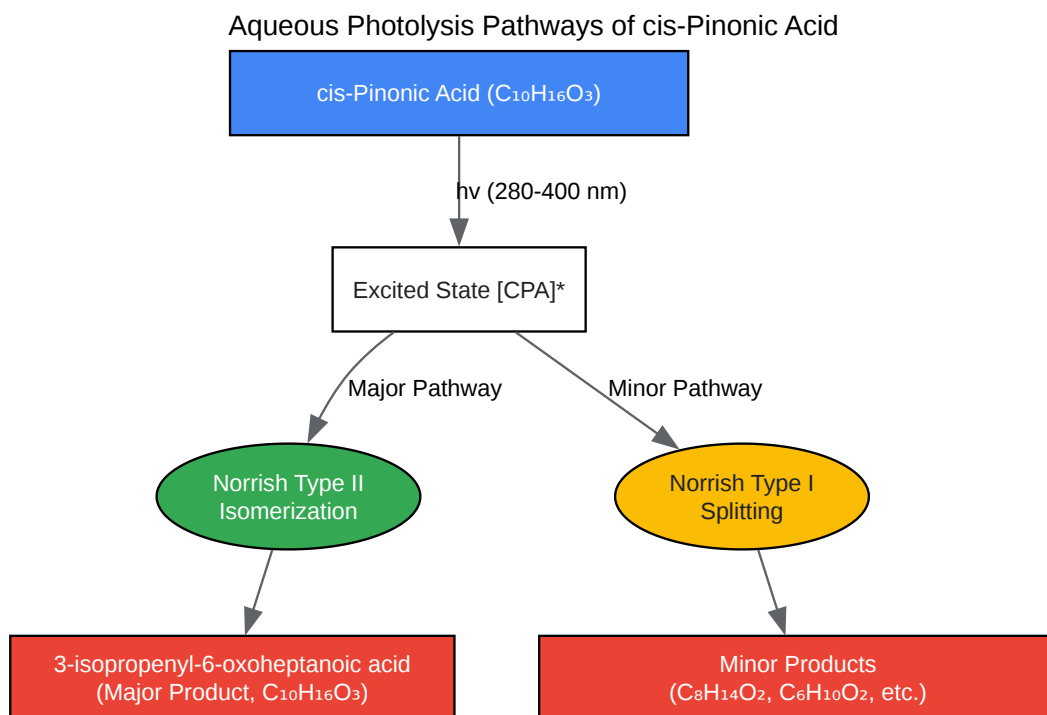
The following diagrams illustrate the key processes involved in the aqueous photolysis of **cis-pinonic acid**.

Experimental Workflow for Aqueous Photolysis of cis-Pinonic Acid



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Caption: Experimental workflow for studying the aqueous photolysis of **cis-pinonic acid**.



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Caption: Reaction pathways for the aqueous photolysis of **cis-pinonic acid**.

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